

# physicochemical properties of 1-Allylhydantoin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Allylhydantoin

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An In-depth Technical Guide on the Physicochemical Properties of **1-Allylhydantoin**

## Introduction

**1-Allylhydantoin**, also known as 1-allyl-2,4-imidazolidinedione, is a derivative of the heterocyclic compound hydantoin.<sup>[1]</sup> The hydantoin scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a synthetic intermediate.<sup>[2][3]</sup> **1-Allylhydantoin** serves as a versatile building block in the synthesis of a range of compounds, including potential pharmaceuticals, particularly those targeting neurological disorders, and agrochemicals.<sup>[1]</sup> Its physicochemical properties are critical determinants of its reactivity, stability, and suitability for these applications. This guide provides a comprehensive overview of the core physicochemical properties of **1-Allylhydantoin**, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

## Core Physicochemical Properties

The fundamental physicochemical data for **1-Allylhydantoin** are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][4][5]
Molecular Weight	140.14 g/mol	[1][4][5]
Appearance	White to almost white crystalline powder/solid	[1][5]
Melting Point	96.0 to 99.0 °C	[1]
Boiling Point	73 °C at 6 mmHg	[4]
Purity	≥98.0% (by Titration/Bromination Method)	[1][5]
pKa	Data not available. The N-3 proton on the hydantoin ring is generally more acidic (pKa ≈ 9.0) than the N-1 proton.[2]	
Solubility	Specific quantitative data is not readily available. Hydantoin and its derivatives generally exhibit limited solubility in water but are more soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[6] The solubility of some hydantoin derivatives is pH-dependent.[7][8]	
LogP	Data not available.	

## Experimental Protocols

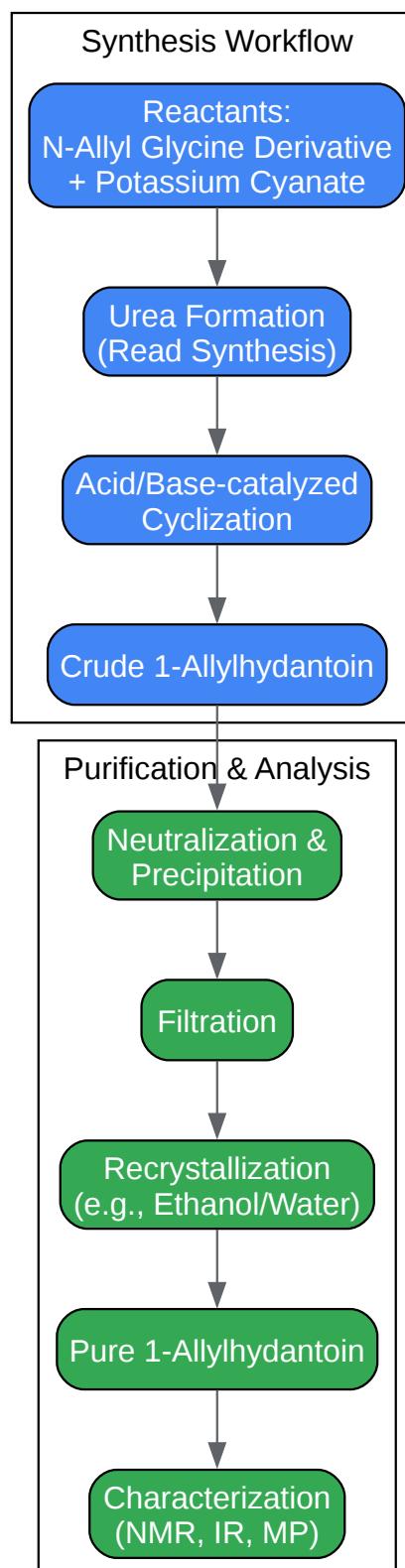
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for the synthesis and characterization of **1-Allylhydantoin**.

## Synthesis and Purification of 1-Allylhydantoin

Numerous methods exist for the synthesis of hydantoin derivatives.[\[9\]](#)[\[10\]](#) A common approach involves the cyclization of an appropriate precursor. The following is a generalized protocol based on established hydantoin synthesis principles.

### Protocol: Synthesis via N-Allyl Amino Acid Derivative

- **Urea Formation:** React allyl-glycine ethyl ester hydrochloride with potassium cyanate in an aqueous solution. This reaction, a variation of the Read synthesis, forms the corresponding N-allyl-ureido intermediate.[\[9\]](#)
- **Cyclization:** Induce cyclization of the ureido intermediate by heating under acidic or basic conditions. For instance, refluxing with a mineral acid like hydrochloric acid will yield **1-Allylhydantoin**.
- **Workup:** After cooling the reaction mixture, neutralize it to precipitate the product.
- **Purification:** Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as an ethanol-water mixture, to obtain purified **1-Allylhydantoin** crystals.[\[11\]](#)
- **Characterization:** Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.



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Caption: General workflow for the synthesis and purification of **1-Allylhydantoin**.

# Determination of Physicochemical Properties

The following protocols describe standard methods for measuring the key properties of **1-Allylhydantoin**.

## Melting Point Determination

- Method: Use a calibrated digital melting point apparatus.
- Procedure: Place a small, dry sample of the crystalline powder into a capillary tube. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

## Solubility Profile

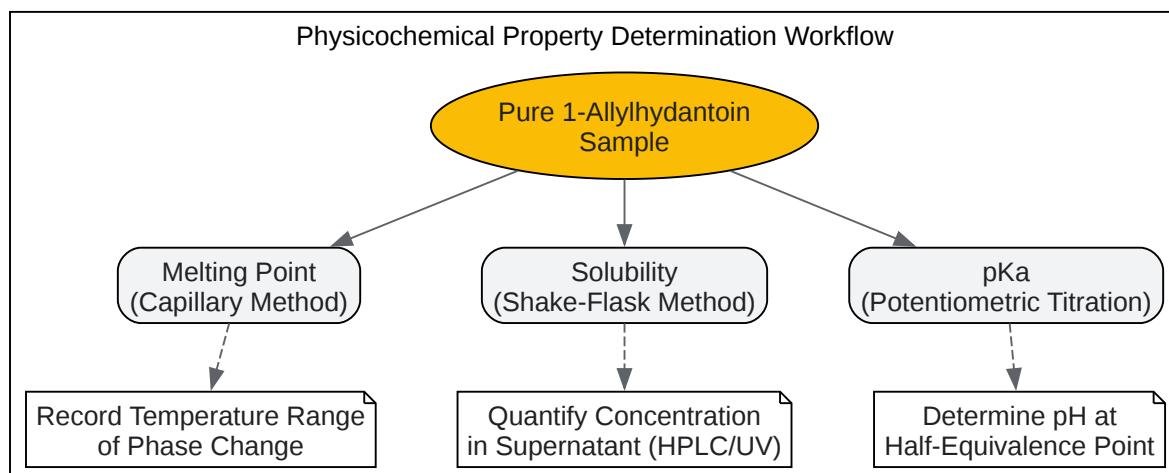
- Method: Isothermal shake-flask method.
- Procedure:
  - Add an excess amount of **1-Allylhydantoin** to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.<sup>[6]</sup>
  - Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Filter the suspension to remove undissolved solid.
  - Quantify the concentration of **1-Allylhydantoin** in the clear supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
  - For pH-dependent solubility, repeat the experiment using buffered solutions across a range of pH values.<sup>[7][8]</sup>

## pKa Determination

- Method: Potentiometric Titration.<sup>[8]</sup>

- Procedure:

- Dissolve a precise amount of **1-Allylhydantoin** in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated pH meter after each addition of titrant.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic proton has been neutralized.[\[12\]](#)



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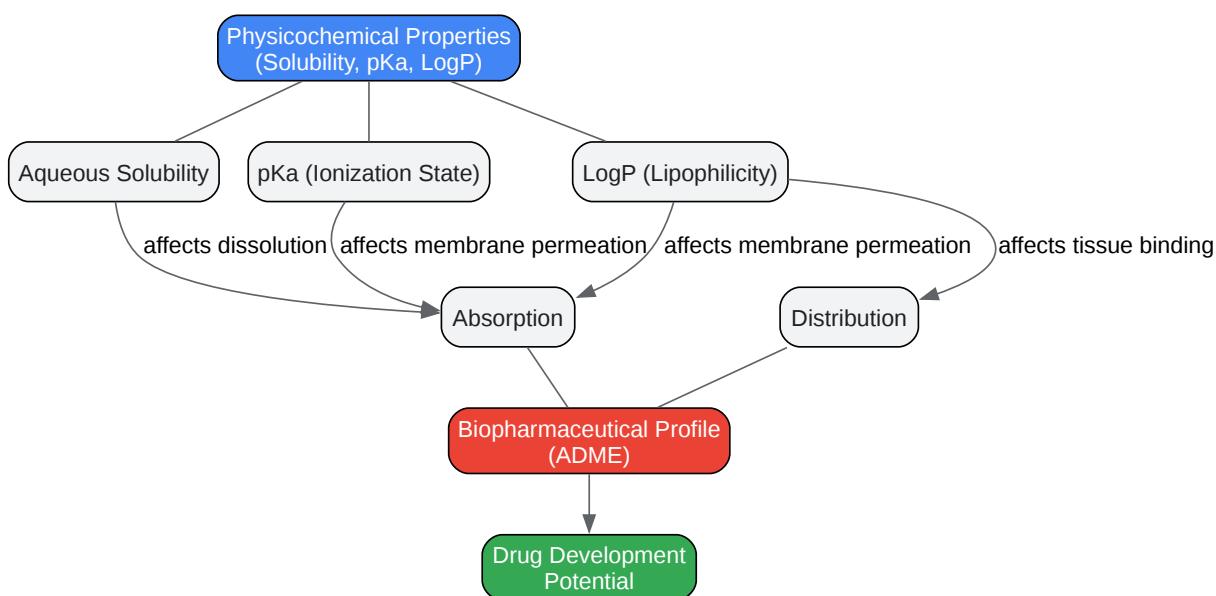
Caption: Workflow for the experimental determination of key physicochemical properties.

## Relevance in Drug Development

The physicochemical properties of **1-Allylhydantoin** and its derivatives are fundamental to their potential as therapeutic agents. Properties such as solubility and pKa directly influence the biopharmaceutical characteristics of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).

- Solubility: Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract.[7]
- pKa: The acid dissociation constant determines the ionization state of a molecule at a given pH.[2] Since biological membranes are more permeable to neutral, unionized species, the pKa influences the rate of passive diffusion and absorption across cell barriers.[7][8]
- Partition Coefficient (LogP): Although not determined here, LogP is a measure of a compound's lipophilicity. An optimal balance between hydrophilicity (for solubility) and lipophilicity (for membrane permeation) is essential for drug efficacy.

The interplay between these properties dictates the overall suitability of a compound for further development.



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Caption: Relationship between physicochemical properties and drug development potential.

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- To cite this document: BenchChem. [physicochemical properties of 1-Allylhydantoin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289076#physicochemical-properties-of-1-allylhydantoin>

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